![molecular formula C12H8N2S2 B067949 5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol CAS No. 182198-89-6](/img/structure/B67949.png)
5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-358667-A is a chemical compound known for its role as an inhibitor of human protein kinase CK2 . This enzyme is involved in various cellular processes, including cell cycle control, apoptosis, and DNA repair. The inhibition of protein kinase CK2 by WAY-358667-A makes it a valuable tool in scientific research, particularly in studies related to cancer and other diseases where CK2 plays a critical role.
Scientific Research Applications
WAY-358667-A has several applications in scientific research:
Chemistry: Used as a tool to study the inhibition of protein kinase CK2 and its effects on various biochemical pathways.
Biology: Helps in understanding the role of CK2 in cellular processes such as cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in diseases where CK2 is implicated, such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CK2.
Future Directions
Mechanism of Action
WAY-358667-A exerts its effects by binding to the active site of human protein kinase CK2, thereby inhibiting its activity . This inhibition disrupts the phosphorylation of CK2 substrates, leading to alterations in various cellular processes. The molecular targets and pathways involved include:
Cell Cycle Control: CK2 is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest.
Apoptosis: Inhibition of CK2 can trigger apoptotic pathways, leading to programmed cell death.
DNA Repair: CK2 plays a role in DNA repair mechanisms, and its inhibition can impair the cell’s ability to repair damaged DNA.
Biochemical Analysis
Biochemical Properties
5-Phenyl-thieno[2,3-d]pyrimidine-4-thiol interacts with various enzymes and proteins. Thienopyrimidines have been demonstrated to inhibit various enzymes and pathways, including protein kinases (PKs) . This inhibition can lead to the disruption of cellular communication processes, making thienopyrimidines potential therapeutic targets .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anticancer activity has been noted, particularly through the inhibition of various enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been shown to inhibit protein kinases, which play key roles in several signal transduction pathways .
Metabolic Pathways
This compound may be involved in various metabolic pathways. Thienopyrimidines have been shown to inhibit enzymes involved in de novo purine biosynthesis .
Preparation Methods
The synthesis of WAY-358667-A involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of specific functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods for WAY-358667-A would likely involve optimization of these steps to ensure scalability, cost-effectiveness, and compliance with regulatory standards.
Chemical Reactions Analysis
WAY-358667-A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups with new ones.
Hydrolysis: This reaction can break down the compound into smaller fragments, which can be useful for studying its structure and activity.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
WAY-358667-A is unique in its specific inhibition of human protein kinase CK2. Similar compounds include:
TBB (4,5,6,7-Tetrabromobenzotriazole): Another CK2 inhibitor with a different chemical structure.
CX-4945 (Silmitasertib): A potent and selective CK2 inhibitor currently under investigation for its therapeutic potential in cancer treatment.
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole): A CK2 inhibitor with a distinct mechanism of action compared to WAY-358667-A.
Each of these compounds has unique properties and applications, making them valuable tools in the study of CK2 and its role in various diseases.
Properties
IUPAC Name |
5-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S2/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOFOMVIGAWPSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=S)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182198-89-6 |
Source


|
| Record name | 5-phenylthieno[2,3-d]pyrimidine-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

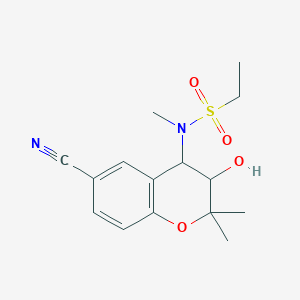

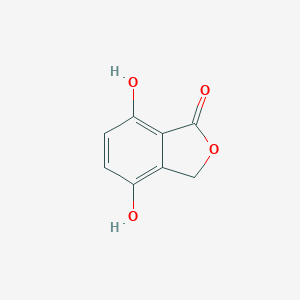
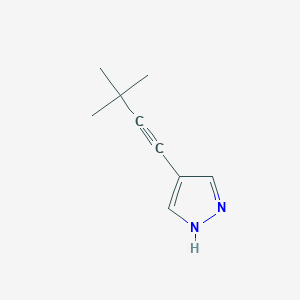
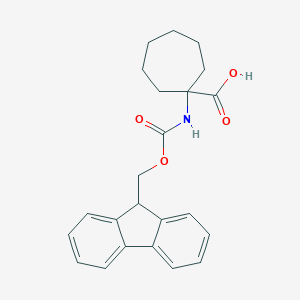

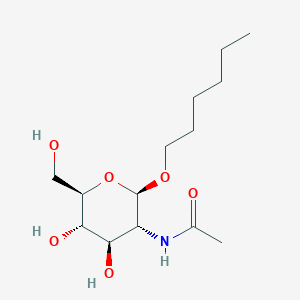


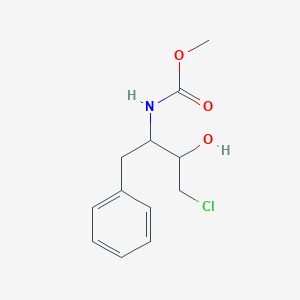


![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
